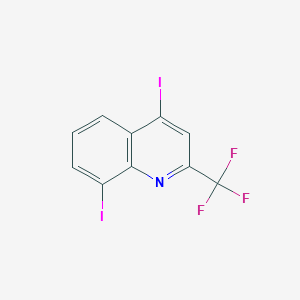
4,8-Diiodo-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diiodo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of two iodine atoms and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline typically involves the halogen-metal exchange reaction. Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, the compound is subjected to double halogen-metal exchange using butyllithium (BuLi) in tetrahydrofuran (THF) at -75°C, followed by diiodination to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Diiodo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Coupling Products: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,8-Diiodo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: It can be used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound’s derivatives are studied for their enzyme inhibition properties, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,8-diiodo-2-(trifluoromethyl)quinoline is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4,8-Dibromo-2-(trifluoromethyl)quinoline
Comparison: 4,8-Diiodo-2-(trifluoromethyl)quinoline is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. Compared to its brominated analogs, the diiodo compound exhibits different reactivity patterns in substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing a wide range of derivatives .
Eigenschaften
CAS-Nummer |
587885-97-0 |
|---|---|
Molekularformel |
C10H4F3I2N |
Molekulargewicht |
448.95 g/mol |
IUPAC-Name |
4,8-diiodo-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H |
InChI-Schlüssel |
JUKVUXBTEAOOOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
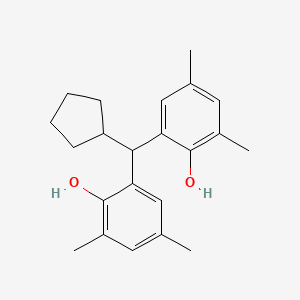
![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
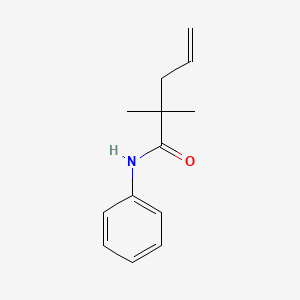

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
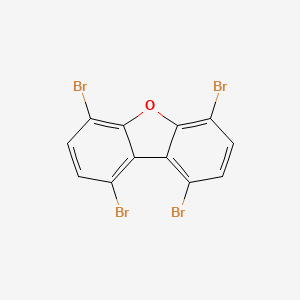
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
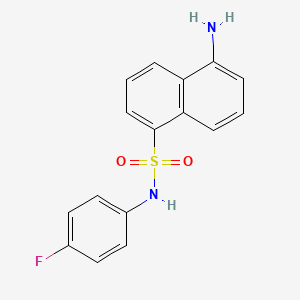
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
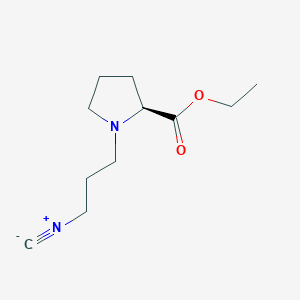
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
